molecular formula C12H7NO3 B167272 4-Amino-1,8-naphthalic anhydride CAS No. 6492-86-0

4-Amino-1,8-naphthalic anhydride

Cat. No.: B167272
CAS No.: 6492-86-0
M. Wt: 213.19 g/mol
InChI Key: QIXHMCMCFSNKOG-UHFFFAOYSA-N
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Description

4-Amino-1,8-naphthalic anhydride is an organic compound with the molecular formula C12H7NO3. It is a derivative of 1,8-naphthalic anhydride, where an amino group is substituted at the 4-position. This compound is known for its strong fluorescence, making it valuable in various scientific applications, particularly in the fields of chemistry and materials science .

Mechanism of Action

Target of Action

It’s known that 1,8-naphthalimides, a family to which this compound belongs, have been intensively investigated for their biomedical applications . They have shown binding capability to DNA and exhibited anticancer activities .

Mode of Action

It’s known that 1,8-naphthalimides and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Biochemical Pathways

It’s known that 1,8-naphthalimides and their derivatives have been used in the anticancer research area , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

This compound and its derivatives show high solubility in polar solvents , which could potentially enhance its bioavailability.

Result of Action

It’s known that functionalized 1,8-naphthalimides derivatives have attracted much attention due to their binding capability to dna and exhibiting anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , indicating that these compounds maintain stability across a wide pH range. Moreover, these derivatives show a long emission wavelength and high stability under different conditions , suggesting that they could be used effectively in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,8-naphthalic anhydride typically involves the reaction of 1,8-naphthalic anhydride with an appropriate amine. One common method includes the condensation of 4-chloro-1,8-naphthalic anhydride with an amine in a solvent such as 1,4-dioxane or 2-methoxyethanol under reflux conditions . Another method involves the lactamization of 4-bromo-1,8-naphthalic anhydride with diamines, followed by palladium-catalyzed C-N coupling reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Comparison with Similar Compounds

  • 4-Bromo-1,8-naphthalic anhydride
  • 4-Nitro-1,8-naphthalic anhydride
  • 1,8-Naphthalimide

Comparison: 4-Amino-1,8-naphthalic anhydride is unique due to its amino group, which enhances its reactivity and fluorescence properties compared to other similar compounds. For instance, 4-Bromo-1,8-naphthalic anhydride is less reactive and less fluorescent, making this compound more suitable for applications requiring strong fluorescence .

Properties

IUPAC Name

8-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXHMCMCFSNKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10215229
Record name 4-Aminonaphthalene-1,8-dicarboxylic anhydride
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6492-86-0
Record name 4-Amino-1,8-naphthalic anhydride
Source CAS Common Chemistry
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Record name 4-Aminonaphthalene-1,8-dicarboxylic anhydride
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Record name 6492-86-0
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Record name 4-Aminonaphthalene-1,8-dicarboxylic anhydride
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Record name 4-aminonaphthalene-1,8-dicarboxylic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Q & A

Q1: How is 4-amino-1,8-naphthalic anhydride utilized in sensor development?

A: this compound serves as a fluorescent probe in developing sensors for specific analytes. For instance, researchers have successfully employed it in creating a highly sensitive and selective fluorescent turn-on sensor for sulfide anions (S2−) in water [, ]. This sensor utilizes silicon nanowires (SiNWs) functionalized with this compound and a copper complex. The presence of sulfide ions disrupts the fluorescence quenching effect of copper ions, leading to a detectable increase in fluorescence intensity, thus enabling sulfide detection.

Q2: What are the advantages of using silicon nanowires as a platform for these sensors?

A: Silicon nanowires offer several advantages for sensor applications [, ]:

    Q3: Apart from sulfide sensing, are there other potential applications for this compound derivatives in material science?

    A: Yes, this compound derivatives exhibit interesting luminescent properties, making them promising candidates for various material science applications [, ]. For example:

    • Red-emitting materials: Researchers have synthesized this compound derivatives with red-shifted emissions, potentially useful in developing organic light-emitting diodes (OLEDs) [].
    • Luminescent hybrid materials: The compound can be incorporated into mesoporous materials, yielding novel luminescent hybrids with potential applications in sensing, catalysis, and optoelectronics [].

    Q4: Are there any studies on the structure-property relationship of this compound derivatives?

    A: Yes, research has explored how structural modifications to this compound influence its photophysical properties, particularly its emission characteristics []. For instance, the nature of substituents attached to the 4-amino group can significantly impact the emission wavelength and quantum yield. This structure-property relationship understanding is crucial for designing derivatives with tailored optical properties for specific applications.

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